molecular formula C22H23NO3 B11446311 9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11446311
M. Wt: 349.4 g/mol
InChI Key: LAKBWWJXISSGOT-UHFFFAOYSA-N
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Description

9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, methyl, and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Ring: The initial step involves the formation of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Oxazine Ring Formation: The chromene intermediate is then reacted with an amine derivative in the presence of a catalyst to form the oxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated oxazine derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects through the following pathways:

    Anti-inflammatory Pathway: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

    Antioxidant Pathway: It scavenges free radicals, preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: The parent compound.

    9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-ol: A hydroxyl derivative.

    9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-thione: A thione derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9-(2,4-dimethylphenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-5-16-15(4)17-7-9-20-18(21(17)26-22(16)24)11-23(12-25-20)19-8-6-13(2)10-14(19)3/h6-10H,5,11-12H2,1-4H3

InChI Key

LAKBWWJXISSGOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=C(C=C(C=C4)C)C)OC1=O)C

Origin of Product

United States

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